molecular formula C16H13NO5 B12545993 Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- CAS No. 673476-31-8

Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)-

Cat. No.: B12545993
CAS No.: 673476-31-8
M. Wt: 299.28 g/mol
InChI Key: YHQYKRBJGKTMDH-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- is a complex organic compound that features a benzaldehyde core substituted with acetyloxy groups and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the acylation of 3,5-dihydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3,5-bis(acetyloxy)-4-(2-pyridinyl)benzoic acid.

    Reduction: 3,5-bis(acetyloxy)-4-(2-pyridinyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinyl moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 3,5-dihydroxy-4-(2-pyridinyl)-: Lacks the acetyloxy groups, which may result in different reactivity and biological activity.

    Benzaldehyde, 3,5-bis(methoxy)-4-(2-pyridinyl)-: Contains methoxy groups instead of acetyloxy groups, leading to variations in chemical properties and applications.

Uniqueness

Benzaldehyde, 3,5-bis(acetyloxy)-4-(2-pyridinyl)- is unique due to the presence of both acetyloxy and pyridinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.

Properties

CAS No.

673476-31-8

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

(3-acetyloxy-5-formyl-2-pyridin-2-ylphenyl) acetate

InChI

InChI=1S/C16H13NO5/c1-10(19)21-14-7-12(9-18)8-15(22-11(2)20)16(14)13-5-3-4-6-17-13/h3-9H,1-2H3

InChI Key

YHQYKRBJGKTMDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1C2=CC=CC=N2)OC(=O)C)C=O

Origin of Product

United States

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